molecular formula C13H12ClNO B14049237 2-((3-Chlorophenoxy)methyl)aniline CAS No. 95539-64-3

2-((3-Chlorophenoxy)methyl)aniline

Cat. No.: B14049237
CAS No.: 95539-64-3
M. Wt: 233.69 g/mol
InChI Key: WKIFPCHNSIXPFE-UHFFFAOYSA-N
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Description

2-((3-Chlorophenoxy)methyl)aniline is a substituted aniline derivative featuring a chlorophenoxy methyl group at the ortho position of the aromatic amine. The compound’s structure combines the electron-donating properties of the aniline group with the electron-withdrawing effects of the chlorine atom and the ether linkage. This unique arrangement influences its physicochemical properties, such as solubility, stability, and reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

95539-64-3

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-[(3-chlorophenoxy)methyl]aniline

InChI

InChI=1S/C13H12ClNO/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8H,9,15H2

InChI Key

WKIFPCHNSIXPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenoxy)methyl)aniline typically involves the reaction of 3-chlorophenol with formaldehyde and aniline. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chlorophenol is replaced by the aniline group. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the reaction and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of 2-((3-Chlorophenoxy)methyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenoxy)methyl)aniline undergoes various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-Chlorophenoxy)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

a) Chlorophenoxy vs. Trifluoromethyl Groups
  • 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline (C₁₄H₁₂NO₂F₃): The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, significantly increasing the acidity of the aniline NH₂ group compared to the chlorophenoxy moiety in the target compound. This enhances reactivity in electrophilic substitution reactions. The methoxy group further modulates solubility, as evidenced by its slight solubility in chloroform and methanol .
  • Its molecular weight (315.72 g/mol) exceeds that of 2-((3-Chlorophenoxy)methyl)aniline (estimated ~247.7 g/mol), suggesting differences in bioavailability .
b) Chlorophenoxy vs. Biphenyl Systems
  • 4-(3-Chlorophenyl)aniline (C₁₂H₁₀ClN): The biphenyl structure introduces extended conjugation, increasing UV absorption and stability. However, the lack of an ether linkage reduces polarity, impacting solubility in polar solvents like DMSO or methanol .

Steric Considerations in Bulky Derivatives

  • Its molecular weight (247.72 g/mol) is comparable to the target compound, but the bulky substituents may limit membrane permeability in biological systems .
  • 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline (C₁₄H₁₁ClF₃NO): The trifluoromethoxy (-OCF₃) group adds both steric bulk and electron-withdrawing effects, which could enhance thermal stability but reduce solubility in aqueous media .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
2-((3-Chlorophenoxy)methyl)aniline C₁₃H₁₂ClNO ~247.7 (estimated) 3-Cl-phenoxy, methyl, NH₂ Moderate polarity, likely soluble in DMSO -
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline C₁₄H₁₂NO₂F₃ 283.24 -OCH₃, -CF₃, NH₂ Slight solubility in chloroform, methanol
3-Chloro-4-(2,3-dimethylphenoxy)aniline C₁₄H₁₄ClNO 247.72 2,3-dimethylphenoxy, NH₂ High steric hindrance, solid at RT
4-(3-Chlorophenyl)aniline C₁₂H₁₀ClN 203.67 Biphenyl, NH₂ Low polarity, poor aqueous solubility

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